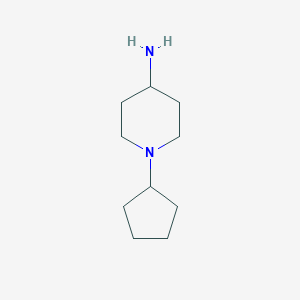

1-环戊基哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

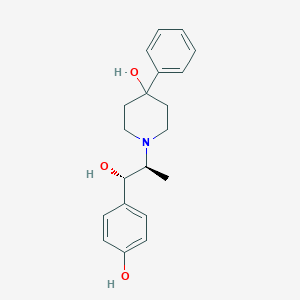

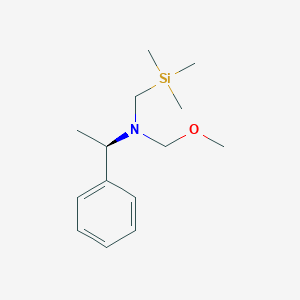

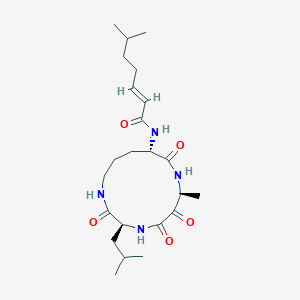

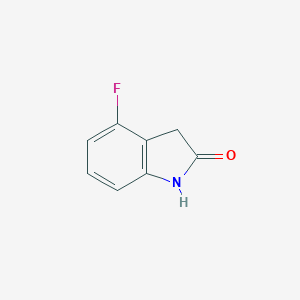

1-Cyclopentylpiperidin-4-amine is a compound that can be associated with the broader class of cyclopiperidine derivatives. These compounds are of interest due to their potential conformational properties and relevance in synthetic chemistry, particularly in the synthesis of aminocyclopropane and related structures .

Synthesis Analysis

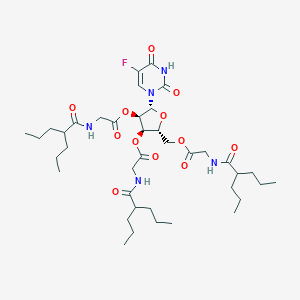

The synthesis of related compounds, such as 4-Amino-3,5-cyclopiperidine, involves the preparation of tribenzyl derivatives followed by selective removal of protecting groups. This method suggests a possible route for synthesizing 1-Cyclopentylpiperidin-4-amine by adapting the protective group strategy to suit the cyclopentyl moiety . Additionally, the synthesis of complex cyclodepsipeptides, which are cyclic peptides with ester links, provides insights into the synthesis of cyclic compounds with amino moieties. Although not directly related to 1-Cyclopentylpiperidin-4-amine, the methodologies described for cyclodepsipeptides could offer alternative synthetic routes or functionalization strategies for similar cyclic amines .

Molecular Structure Analysis

The molecular structure of cyclopiperidine derivatives has been studied using X-ray structural analysis and computational methods. For instance, the carboxamide derivative of a cyclopiperidine compound was found to adopt both chair and boat conformations in the solid state. This suggests that 1-Cyclopentylpiperidin-4-amine could also exhibit interesting conformational dynamics, which could be further explored using similar analytical techniques .

Chemical Reactions Analysis

The reactivity of pyridinium compounds provides insights into the chemical behavior of nitrogen-containing heterocycles. Although the study focuses on pyridinium salts, it demonstrates the reactivity of the amino moiety in nucleophilic substitution reactions, which could be relevant for the functionalization of 1-Cyclopentylpiperidin-4-amine .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Cyclopentylpiperidin-4-amine, the studies on related compounds can offer some predictions. For example, the preference for certain conformations in solution, as indicated by NMR spectroscopy for cyclopiperidine derivatives, could imply similar solubility and conformational preferences for 1-Cyclopentylpiperidin-4-amine . The reactivity of related compounds with nucleophiles also suggests that 1-Cyclopentylpiperidin-4-amine may undergo similar reactions, which could affect its stability and reactivity profile .

科学研究应用

可降解聚合物

包含环胺的聚合物,如与1-环戊基哌啶-4-胺相关的聚合物,已被研究用于创造可降解材料的潜力。例如,通过涉及二级胺的反应合成的聚(β-氨基酯)在生物医学领域显示出有前途的应用,因为其无毒的降解产物和与DNA的兼容性可用于潜在的基因传递应用(Lynn & Langer, 2000)。

有机合成中的催化

已经探索了环戊胺衍生物在催化中的应用,特别是在酮的还原胺化反应中,以生产用于制药、农药和化妆品的有价值的胺类化合物。研究表明,某些催化剂可以在温和条件下有效地将环戊酮转化为环戊胺,突显了这些化合物在促进可持续化学合成中的作用(Guo等,2019)。

基于石墨烯的催化

在将硝基化合物还原为胺类化合物方面,基于石墨烯的催化剂显示出显著的潜力。对这些催化剂的研究为生产胺类化合物提供了环保的过程,包括与1-环戊基哌啶-4-胺相关的化合物,这些化合物对于制药、染料和聚合物的发展至关重要(Nasrollahzadeh et al., 2020)。

抗菌和生物活性

环脱氨酸肽是一类与1-环戊基哌啶-4-胺在结构上相关的化合物,已被发现具有广泛的生物活性。这些化合物通常来源于真菌,由于其细胞毒性、抗菌和抗病毒特性,具有在制药领域的潜在应用(Wang et al., 2018)。

绿色化学

为胺类化合物开发无金属和氧化剂的合成方法,包括结构类似于1-环戊基哌啶-4-胺的化合物,展示了向更可持续和环保的化学过程转变的趋势。这些方法不仅提供了广泛的底物范围和温和的反应条件,还突显了这些化合物在有机和药物化学中的潜力(Guo et al., 2021)。

安全和危害

属性

IUPAC Name |

1-cyclopentylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJXAKRPWXVQGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406503 |

Source

|

| Record name | 1-cyclopentylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentylpiperidin-4-amine | |

CAS RN |

132740-50-2 |

Source

|

| Record name | 1-cyclopentylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopentylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。